N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide is a useful research compound. Its molecular formula is C15H16F2N2O and its molecular weight is 278.303. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
Indole-2-carboxamides, a class that includes compounds structurally related to N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide, have been identified as promising antituberculosis agents. These compounds exhibit low micromolar potency against Mycobacterium tuberculosis and have shown improved in vitro activity compared to standard TB drugs. Lead candidates from this class demonstrated favorable oral pharmacokinetic properties in rodents and in vivo efficacy, highlighting their potential as new antituberculosis agents (Kondreddi et al., 2013).
MmpL3 Inhibition for Tuberculosis Treatment
Research on indolecarboxamides has identified a new chemical scaffold with significant anti-TB activity, both in vitro and in vivo. A specific analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, was discovered to have exceptional activity against drug-sensitive, multidrug-resistant, and extensively drug-resistant Mycobacterium tuberculosis strains. This compound's superior ADMET properties and activity in the TB aerosol lung infection model suggest its potential as a clinical trial candidate (Stec et al., 2016).
Synthetic Methodologies and Chemical Transformations
Studies have explored the use of indole-2-carboxamides in various synthetic methodologies, highlighting their utility in organic chemistry. For instance, Rh(III)-catalyzed annulations between indoles and iodonium carbenes have been developed for the synthesis of tricyclic and tetracyclic N-heterocycles, demonstrating the versatility of indole derivatives in creating complex molecular architectures (Nunewar et al., 2021).
Antimycobacterial and Anticancer Properties
Functionalized indoles have been synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis, showing moderate to good inhibitory activity. Additionally, some compounds displayed broad-spectrum antiproliferative activity against leukemia cell lines, underscoring the potential of indole derivatives in developing new antimicrobial and anticancer agents (Cihan-Üstündağ & Çapan, 2012).
Anti-inflammatory Applications
A study on indole-2-carboxamide derivatives designed for treating sepsis revealed that these compounds effectively inhibited the expression of inflammatory mediators in macrophages. The compounds showed potential in reducing pulmonary inflammation and improving lung histopathology in mice, suggesting their usefulness in treating inflammatory diseases (Liu et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their firing patterns .
Mode of Action
This compound acts as a positive allosteric modulator of SK channels . It increases the activity of these channels in the Purkinje cells of the cerebellar cortex, resulting in hyperpolarization and consequently, a slower firing rate . This modulation of Purkinje cell firing rate is thought to have a beneficial impact on essential tremor .
Result of Action
The molecular and cellular effects of this compound’s action involve the decrease in the firing of neurons in the olivo-cerebellar network . This decrease is thought to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor . Inhibition of this dysfunctional firing may provide benefit to patients with essential tremor .
Safety and Hazards
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O/c16-15(17)6-3-12(4-7-15)19-14(20)11-2-1-10-5-8-18-13(10)9-11/h1-2,5,8-9,12,18H,3-4,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQLZQSLBQESDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.